molecular formula C9H16O2Si B13996059 3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol

3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol

Cat. No.: B13996059
M. Wt: 184.31 g/mol
InChI Key: PVWJSZFYROJGIJ-UHFFFAOYSA-N
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Description

3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol is a chemical compound with the molecular formula C9H16O2Si It is characterized by the presence of a tetrahydrofuran ring substituted with a trimethylsilyl-ethynyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol typically involves the Sonogashira cross-coupling reaction. This reaction is performed between a tetrahydrofuran derivative and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used to substitute the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the trimethylsilyl group could result in various functionalized tetrahydrofuran derivatives.

Scientific Research Applications

3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol involves its interaction with various molecular targets. The trimethylsilyl-ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in different environments. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol is unique due to the combination of the tetrahydrofuran ring and the trimethylsilyl-ethynyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H16O2Si

Molecular Weight

184.31 g/mol

IUPAC Name

3-(2-trimethylsilylethynyl)oxolan-3-ol

InChI

InChI=1S/C9H16O2Si/c1-12(2,3)7-5-9(10)4-6-11-8-9/h10H,4,6,8H2,1-3H3

InChI Key

PVWJSZFYROJGIJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1(CCOC1)O

Origin of Product

United States

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